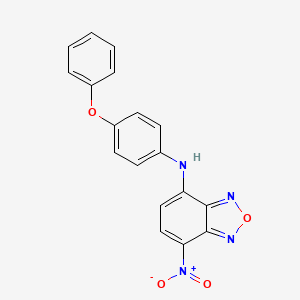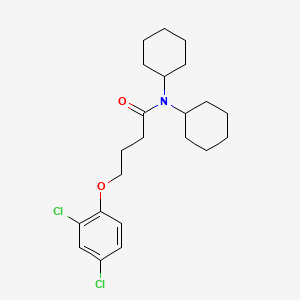![molecular formula C23H20O3 B5196776 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5196776.png)
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative that has recently gained attention in the scientific community due to its various pharmacological properties.
作用机制
The mechanism of action of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer development. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has also been shown to have a protective effect on the liver and kidneys, and to improve insulin sensitivity in diabetic rats.
实验室实验的优点和局限性
One of the advantages of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is also relatively easy to synthesize or extract from natural sources. However, one limitation of using 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one. One area of interest is the potential use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as a therapeutic agent for various inflammatory and autoimmune diseases. Another area of interest is the use of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one as an adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one, such as nanoparticles, could improve its solubility and bioavailability.
合成方法
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can be synthesized through various methods, including the extraction from natural sources such as Daphne odora and Wikstroemia indica, or through chemical synthesis. The chemical synthesis of 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one involves the condensation of 2-hydroxyacetophenone and 2-methylnaphthalene-1-carboxaldehyde in the presence of a base catalyst, followed by the cyclization of the resulting intermediate to form 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one.
科学研究应用
3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, anticancer, and antibacterial effects. In vitro and in vivo studies have shown that 3,4-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit the growth of various bacterial strains.
属性
IUPAC Name |
3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-8-9-17-6-4-5-7-20(17)21(14)13-25-18-10-11-19-15(2)16(3)23(24)26-22(19)12-18/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZQPITRDRFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxyphenol](/img/structure/B5196700.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![{2-chloro-6-methoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5196736.png)
![3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid](/img/structure/B5196742.png)
![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)



![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)
![8,8-dimethyl-10-(1-pyrrolidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5196787.png)
